FAM alkyne, 5-isomer

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

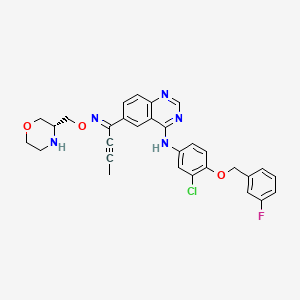

Molecular Structure Analysis

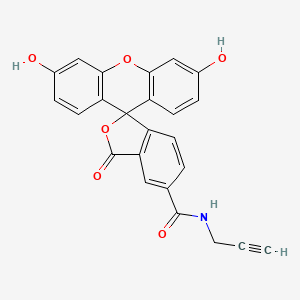

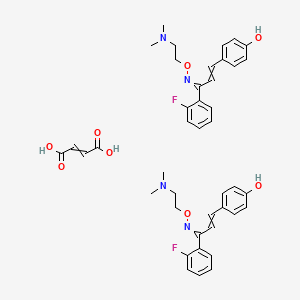

The molecular formula of FAM alkyne, 5-isomer is C24H15O6N . It has a molecular weight of 413.38 . Unfortunately, the detailed molecular structure is not available in the search results.Physical And Chemical Properties Analysis

FAM alkyne, 5-isomer is a yellow solid . It has good solubility in aqueous buffers (pH > 8), alcohols, DMSO, and DMF . Its spectral properties include an excitation/absorption maximum at 492 nm, an emission maximum at 517 nm, and a fluorescence quantum yield of 0.93 .Relevant Papers Several papers have been published that mention the use of FAM alkyne, 5-isomer. For instance, a study by Wang et al. used it for targeted metabolic labeling of capsular polysaccharides in bacteria . Another study by Kamzabek et al. used it in the development of thermoresponsive fluorescence switches based on Au@pNIPAM nanoparticles . These studies highlight the versatility of FAM alkyne, 5-isomer in various research applications.

Wissenschaftliche Forschungsanwendungen

Click Chemistry

“FAM alkyne, 5-isomer” is used in copper-catalyzed Click chemistry . Click chemistry is a type of chemical synthesis characterized by its efficiency, wide applicability, and the clean and reliable nature of its reactions. The use of “FAM alkyne, 5-isomer” in this context allows for precise labeling and detection of biomolecules.

Fluorescence Polarization

This compound is used in fluorescence polarization studies . Fluorescence polarization is a technique used in biological research to study the dynamics of cellular processes. It involves the use of fluorescent dyes, such as “FAM alkyne, 5-isomer”, to label molecules of interest.

Biomolecule Labeling

“FAM alkyne, 5-isomer” is used for the precise labeling of biomolecules. This is particularly useful in various studies and discoveries in the field of biochemistry and molecular biology.

Study of Blood-Brain Barrier (BBB) Penetration

In one specific application, “FAM alkyne, 5-isomer” was used as a control in a study investigating the penetration of fluorescent ultrasmall gold nanoparticles across the blood-brain barrier .

Wirkmechanismus

Mode of Action

FAM Alkyne, 5-Isomer interacts with its targets through a copper-catalyzed click chemistry reaction. This reaction is highly specific and efficient, often completing in less than an hour . The result is the formation of a stable, covalent triazole ring between the FAM Alkyne, 5-Isomer and the azide-containing target molecule.

Biochemical Pathways

The primary biochemical pathway affected by FAM Alkyne, 5-Isomer is the click chemistry pathway. The formation of the triazole ring is a key step in this pathway, allowing for the subsequent visualization of the target molecule by fluorescence spectroscopy .

Pharmacokinetics

The pharmacokinetics of FAM Alkyne, 5-Isomer are influenced by its chemical properties. The compound has a molecular weight of 413.38 g/mol and is soluble in aqueous buffers (pH > 8), alcohols, DMSO, and DMF . These properties can impact the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The primary result of FAM Alkyne, 5-Isomer’s action is the formation of a stable triazole ring with azide-containing molecules. This allows for the subsequent visualization of these molecules by fluorescence spectroscopy . The fluorescence properties of FAM Alkyne, 5-Isomer (with an excitation maximum at 492 nm and an emission maximum at 517 nm ) make it a valuable tool for studying biological systems.

Action Environment

The action of FAM Alkyne, 5-Isomer is influenced by environmental factors. The compound is stable and can be stored at -20°C in the dark for up to 24 months . It is shipped at ambient temperature and can be transported at room temperature for up to 3 weeks . Prolonged exposure to light should be avoided . The compound’s solubility in aqueous buffers (particularly at a pH above 8) allows for facile bioconjugate formation in physiological conditions, mimicking the natural environment of biomolecules within cells.

Eigenschaften

IUPAC Name |

3',6'-dihydroxy-3-oxo-N-prop-2-ynylspiro[2-benzofuran-1,9'-xanthene]-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15NO6/c1-2-9-25-22(28)13-3-6-17-16(10-13)23(29)31-24(17)18-7-4-14(26)11-20(18)30-21-12-15(27)5-8-19(21)24/h1,3-8,10-12,26-27H,9H2,(H,25,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNBAJBIGCBVWJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

FAM alkyne, 5-isomer | |

CAS RN |

1402432-77-2 |

Source

|

| Record name | 1402432-77-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Amino-1-[4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one](/img/structure/B607328.png)

![7-[3-(Benzhydryloxyiminomethyl)-2-bicyclo[2.2.2]oct-5-enyl]hept-5-enoic acid](/img/structure/B607334.png)

![1-(3-((((2R,3S,4R,5R)-5-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)(isopropyl)amino)propyl)-3-(4-(tert-butyl)phenyl)urea](/img/structure/B607349.png)